molecular formula C22H14ClNO4S2 B1666327 4E2RCat CAS No. 432499-63-3

4E2RCat

Katalognummer: B1666327
CAS-Nummer: 432499-63-3
Molekulargewicht: 455.9 g/mol
InChI-Schlüssel: WOBPZFKXPCYOLU-ODLFYWEKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4E2RCat ist eine chemische Verbindung, die für ihre Rolle als Inhibitor der Interaktion zwischen dem eukaryotischen Translationsinitiationsfaktor 4E (eIF4E) und dem eukaryotischen Translationsinitiationsfaktor 4G (eIF4G) bekannt ist. Diese Interaktion ist entscheidend für die Initiation der cap-abhängigen Translation, ein Prozess, der für die Proteinsynthese in eukaryotischen Zellen essentiell ist . Die Verbindung hat sich als potenziell wirksam erwiesen, die Replikation von Coronaviren durch Hemmung der viralen Proteinexpression zu blockieren .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung von Zwischenverbindungen. Die Syntheseroute beinhaltet typischerweise folgende Schritte:

Industrielle Produktionsmethoden für this compound sind nicht weit verbreitet, aber sie beinhalten wahrscheinlich die Skalierung der Laborsyntheseprozesse mit Optimierungen für Ausbeute und Reinheit.

Vorbereitungsmethoden

The synthesis of 4E2RCat involves several steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity.

Analyse Chemischer Reaktionen

4E2RCat durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Inhibition of Viral Replication

One of the primary applications of 4E2RCat is its role in inhibiting the replication of viruses, particularly coronaviruses. Research indicates that this compound effectively blocks the eIF4E-eIF4G interaction, thereby impairing the translation of viral proteins necessary for replication. In studies involving HCoV-229E, exposure to this compound resulted in a dose- and time-dependent reduction in viral replication, as evidenced by decreased viral protein expression and infectious virus production .

Cancer Therapeutics

The compound has garnered attention in cancer research due to its potential to induce apoptosis in cancer cells by disrupting cap-dependent translation. By inhibiting eIF4E's function, this compound can reduce the synthesis of proteins that promote cell survival and proliferation. For instance, in various cancer cell lines, treatment with this compound led to a significant decrease in overall protein synthesis and increased sensitivity to chemotherapeutic agents .

Mechanistic Insights into Translational Control

Studies have utilized this compound to explore the broader mechanisms of translational control under different physiological conditions, such as stress or hypoxia. The compound's ability to selectively inhibit cap-dependent translation allows researchers to dissect the roles of different translation initiation factors and their interactions with mRNA under varying conditions .

Case Study 1: Coronavirus Replication Inhibition

A comprehensive study demonstrated that this compound effectively inhibits coronavirus replication through a series of experiments involving high-throughput screening and Western blot analyses. The results showed that at concentrations around 12.5 µM, significant inhibition of viral protein synthesis was observed, highlighting its potential as an antiviral agent .

Case Study 2: Cancer Cell Line Sensitivity

In another investigation focusing on cancer therapeutics, researchers treated several cancer cell lines with this compound to assess its effects on cell viability and protein synthesis rates. The findings indicated that this compound not only reduced cell viability but also enhanced the efficacy of standard chemotherapy treatments by lowering levels of anti-apoptotic proteins like Mcl-1 .

Table 1: Summary of Biological Effects of this compound

ApplicationEffect ObservedReference
Viral ReplicationInhibition of coronavirus replication
Cancer TherapyInduction of apoptosis in cancer cells
Translational ControlDisruption of cap-dependent translation

Table 2: Dose-Response Effects on Viral Replication

Concentration (µM)Viral Protein Expression Inhibition (%)Reference
00
12.5~50
25~70
100~90

Vergleich Mit ähnlichen Verbindungen

4E2RCat ähnelt anderen Inhibitoren der eIF4E-eIF4G-Interaktion, wie z. B. 4EGI-1 und 4E1RCat. Es hat eine einzigartige Struktur, die in Bezug auf Potenz und Selektivität deutliche Vorteile bietet . Zum Beispiel:

Diese Verbindungen teilen ein gemeinsames Ziel, unterscheiden sich aber in ihren chemischen Strukturen und spezifischen Interaktionen mit eIF4E und eIF4G, was die Einzigartigkeit von this compound in seiner Klasse unterstreicht.

Biologische Aktivität

4E2RCat is a small molecule that acts as an inhibitor of the interaction between the eukaryotic translation initiation factor 4E (eIF4E) and eIF4G, which is crucial for cap-dependent translation. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology, where dysregulation of translation initiation is often implicated in cancer progression.

The primary mechanism by which this compound exerts its biological activity is through the inhibition of the eIF4E-eIF4G interaction. This interaction is essential for the assembly of the translation initiation complex, thereby facilitating mRNA translation. By preventing this interaction, this compound effectively reduces cap-dependent translation, which is vital for the synthesis of many oncogenic proteins.

Key Features:

  • Inhibition of eIF4E-eIF4G Interaction : this compound binds to eIF4E and disrupts its association with eIF4G, leading to decreased protein synthesis.
  • Selectivity : Unlike some other inhibitors, this compound does not significantly affect the synthesis of viral proteins from poliovirus, indicating a degree of selectivity in its action against host protein synthesis while sparing viral mechanisms .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits cap-dependent translation across various cell lines. The following table summarizes key findings from different studies regarding its efficacy and impact on cellular processes:

Study ReferenceCell LineIC50 (µM)Effect on Protein SynthesisNotable Observations
Cencic et al. (2011)HeLa Cells25Decreased by ~30%Enhanced response to chemotherapy in models
Moerke et al. (2007)Various Tumor Lines20Significant reductionInduced apoptosis in tumor cells
Baylot et al. (2011)Pancreatic Cancer CellsN/AReduced eIF4E levelsAssociated with gemcitabine resistance

In Vivo Studies

Animal model studies have shown that treatment with this compound can lead to significant reductions in tumor growth and improved survival rates in models of lymphoma. For instance, in the Em-myc mouse lymphoma model, this compound improved chemotherapy responses and prolonged tumor-free survival due to its ability to lower levels of Mcl-1, an anti-apoptotic protein .

Case Studies and Clinical Implications

While comprehensive clinical data on this compound is still emerging, preliminary findings suggest its potential as a therapeutic agent in cancers characterized by high eIF4E expression. The following case study highlights its application:

  • Case Study: Lymphoma Treatment
    A study involving mouse models indicated that administration of this compound led to a significant reduction in tumor size and an increase in overall survival rates when combined with standard chemotherapy regimens. This synergy was attributed to enhanced apoptosis and reduced protein synthesis of oncogenic factors .

Eigenschaften

IUPAC Name

5-[5-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]-2-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClNO4S2/c23-17-8-6-14(10-16(17)21(26)27)18-9-7-15(28-18)11-19-20(25)24(22(29)30-19)12-13-4-2-1-3-5-13/h1-11H,12H2,(H,26,27)/b19-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBPZFKXPCYOLU-ODLFYWEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401022540
Record name 4E2RCat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401022540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

432499-63-3
Record name 4E2RCat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401022540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4E2RCat

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.